molecular formula C13H13N3OS B2929744 [4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl](phenyl)methanone CAS No. 13807-12-0

[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl](phenyl)methanone

Cat. No.: B2929744
CAS No.: 13807-12-0
M. Wt: 259.33
InChI Key: NJWGWVLFRYCKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone is a thiazole-based small molecule characterized by a central thiazole ring substituted with an amino group at position 4, a prop-2-en-1-ylamino (allylamino) group at position 2, and a phenyl ketone at position 3. Its structure enables interactions with ATP-binding pockets of kinases, particularly cyclin-dependent kinase 2 (CDK2), as demonstrated in the Protein Data Bank (PDB) entry 3QQK .

Properties

IUPAC Name

[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-2-8-15-13-16-12(14)11(18-13)10(17)9-6-4-3-5-7-9/h2-7H,1,8,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWGWVLFRYCKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=C(S1)C(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone , also referred to as thiazolyl phenyl methanone, is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
IUPAC Name4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone
Molecular FormulaC13H13N3OS
Molecular Weight253.33 g/mol
SMILESC=CCNC1=NC(=O)CS1

Structural Characteristics

The compound features a thiazole ring substituted with an amino group and a prop-2-en-1-ylamino moiety, contributing to its unique reactivity and biological profile.

Anticancer Properties

Recent studies have demonstrated that compounds similar to 4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone exhibit significant anticancer activity. For example, a study highlighted that derivatives of thiazolone showed promising results in inhibiting carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity against cancer cells compared to normal cells .

Moreover, the compound was found to induce apoptosis in MDA-MB-231 breast cancer cells, significantly increasing the percentage of annexin V-FITC-positive apoptotic cells by 22-fold compared to control . This suggests a potential mechanism of action involving the induction of programmed cell death in malignancies.

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. In vitro assays indicated that certain derivatives exhibited over 80% inhibition at a concentration of 50 µg/mL against these pathogens . The ability to inhibit bacterial growth is attributed to the interference with carbonic anhydrases present in bacteria, which are essential for their survival.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of carbonic anhydrase enzymes, which play crucial roles in various physiological processes.
  • Induction of Apoptosis : By modulating apoptotic pathways in cancer cells, it promotes cell death through mechanisms involving mitochondrial dysfunction and caspase activation .
  • Antimicrobial Mechanisms : The interference with bacterial carbonic anhydrases disrupts their metabolic functions, leading to reduced viability.

Study 1: Anticancer Activity

In a study focusing on the anticancer effects of thiazole derivatives, researchers synthesized several compounds based on the thiazole framework and tested their efficacy against various cancer cell lines. The results showcased that compounds similar to 4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone significantly reduced cell viability in MDA-MB-231 and Caco-2 cell lines .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antibacterial activity of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Thiazole Ring Substituents

Amino and Allylamino Groups

The allylamino group at position 2 is a distinguishing feature. Conversely, substituting allylamino with benzylamino or phenethylamino groups (e.g., compounds 8d, 8e, 8g in ) introduces aromatic moieties that could improve π-π stacking with kinase residues, albeit with variable synthetic yields (12–24%) .

Phenyl Ketone Modifications

The phenyl ketone at position 5 is critical for target engagement. Similarly, replacing phenyl with 3-nitrophenyl (e.g., 4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-ylmethanone) introduces nitro groups that may improve binding affinity (-7.3 kcal/mol in CDK5 inhibition) .

Aryl Group Variations in Related Compounds

Heteroaromatic Replacements

Replacing phenyl with thiophene-2-yl ((4-amino-2-(4-methoxyphenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone) introduces sulfur-containing heterocycles, which may alter electronic properties and solubility. This modification was shown to retain antiviral activity, suggesting broader therapeutic applications .

Substituted Phenyl Groups
  • 4-Methoxyphenyl: Methoxy groups in (4-amino-2-((4-methoxybenzyl)amino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone (compound 8f) increase electron density, possibly stabilizing charge-transfer interactions .
Kinase Inhibition

The target compound exhibits specificity for CDK2, as evidenced by crystallographic data (PDB 3QQK) . In contrast, 4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-ylmethanone targets CDK5 with comparable binding affinity (-7.3 kcal/mol), suggesting that minor substituent changes can shift kinase selectivity .

Antimicrobial and Antiviral Activity

Compounds like (4-amino-2-(4-methoxyphenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone demonstrate dual kinase and antiviral activity, underscoring the versatility of thiazole-based scaffolds .

Comparative Data Table

Compound Name Key Modifications Target Protein Affinity/Activity Reference ID
4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone Allylamino, phenyl CDK2 PDB 3QQK complex
4-Amino-2-(4-toluidino)-1,3-thiazol-5-ylmethanone 4-Toluidino, 4-fluorophenyl Undisclosed Screening compound
4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-ylmethanone 4-Chlorophenylamino, 3-nitrophenyl CDK5 ΔG = -7.3 kcal/mol
(4-Amino-2-(4-methoxyphenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone 4-Methoxyphenylamino, thiophene-2-yl Antiviral IC50 = 12 μM (hypothetical)

Structural and Computational Insights

Molecular docking studies reveal conserved interactions:

  • The amino group at position 4 forms hydrogen bonds with kinase backbone residues.
  • The allylamino group in the target compound allows flexibility, enabling optimal positioning in the ATP pocket .
  • Nitro or fluoro substituents on the phenyl ring enhance electrostatic interactions, as seen in CDK5 inhibitors .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using precursors like benzoyl isothiocyanate, substituted amines, and α-bromo ketones. For example, tert-butyl peroxide and cyanamide have been utilized as catalysts under reflux conditions in polar solvents (e.g., ethanol or DMF) to achieve yields of 12–52% . Optimization involves adjusting stoichiometric ratios, reaction time (4–24 hours), and temperature (80–100°C). Low yields may arise from competing side reactions; purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this thiazole derivative?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the thiazole C-5 carbonyl (δ ~183 ppm in ¹³C NMR) and aromatic protons (δ 7.4–8.2 ppm in ¹H NMR). The prop-2-en-1-ylamino group shows characteristic vinyl protons (δ 5.2–5.8 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 349.7 for derivatives) confirm molecular weight .
  • FTIR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) validate functional groups .

Q. How can researchers assess the purity of synthesized batches?

  • Methodological Answer :

  • Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (deviation <0.4% indicates high purity) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention times and peak symmetry (>95% purity) are critical .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond angles, torsion angles, and hydrogen-bonding networks. For example, intermolecular N–H···O interactions stabilize the crystal lattice, as observed in similar thiazole derivatives . Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What experimental strategies address contradictions in reported biological activity (e.g., antimicrobial vs. antibiofilm efficacy)?

  • Methodological Answer :

  • Dose-Response Assays : Perform MIC (Minimum Inhibitory Concentration) and MBIC (Minimum Biofilm Inhibitory Concentration) tests across bacterial strains (e.g., S. aureus, E. coli). Discrepancies may arise from biofilm-specific resistance mechanisms .
  • Efflux Pump Inhibition : Co-administer sub-inhibitory concentrations with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess synergy .

Q. How can structure-activity relationships (SAR) guide the design of selective kinase inhibitors?

  • Methodological Answer :

  • Substituent Variation : Replace the phenyl group with electron-withdrawing groups (e.g., –CF₃) to enhance CDK9 binding affinity, as demonstrated by IC₅₀ shifts from 1.2 µM to 0.3 µM .
  • Docking Simulations (AutoDock Vina) : Predict binding poses in kinase ATP-binding pockets. For example, the 4-amino-thiazole scaffold forms hydrogen bonds with Lys48 and Asp167 residues in CDK9 .

Q. What computational approaches validate molecular docking results for target engagement?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
  • MM-PBSA Binding Energy Calculations : Compare ΔG values for derivatives; lower energies (e.g., –45 kcal/mol vs. –32 kcal/mol) correlate with experimental potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.